Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
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Overview
Description
Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazepines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoxazepine core play crucial roles in its biological activity. The compound may bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Tert-butyl 4-(7-bromo-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)9-6-10-8-16-4-5-18-12(10)11(15)7-9/h6-7,16H,4-5,8H2,1-3H3 |
InChI Key |
JRZAWUBYAIQSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C(=C1)Br)OCCNC2 |
Origin of Product |
United States |
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